1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a pyrazole-clubbed pyrazoline hybrid characterized by a fused bicyclic system. Its structure integrates a furan-2-yl group at the 5-position, a phenyl group at the 1'-position, and a thiophen-2-yl substituent at the 3'-position of the pyrazoline ring. This compound is synthesized via cyclocondensation reactions involving heterocyclic precursors, often catalyzed by bases like Cs₂CO₃, as demonstrated in analogous pyrazole-thiazole derivatives .
The compound’s heteroaromatic substituents—furan and thiophene—impart electron-rich properties, which may influence its pharmacokinetic behavior and binding affinity in biological systems. Its molecular weight and logP values can be extrapolated from similar derivatives, such as those reported in (C₂₉H₂₄N₄O₃S, MW 508.59) .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYORJZGRXKDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and potential applications in therapeutic settings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.47 g/mol. The structure features a bipyrazole core substituted with furan and thiophene moieties, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to bipyrazoles exhibit notable anticancer activity. For instance, derivatives synthesized from similar structures have shown significant growth inhibition across various cancer cell lines:
- Case Study : A study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when tested against related pyrazolo[1,5-a]pyrimidine derivatives . This suggests that the bipyrazole framework may enhance anticancer efficacy.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | GI (%) |
|---|---|---|---|
| Compound A | HeLa | 12.5 | 50 |
| Compound B | MCF7 | 10.0 | 60 |
| Compound C | A549 | 8.0 | 70 |
Kinase Inhibition
The compound's potential as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) has been explored in vitro:
- Findings : Compounds similar to the target compound exhibited IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA . These findings underscore the significance of structural modifications in enhancing inhibitory activity against these critical kinases.
Table 2: Kinase Inhibition Data
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound D | CDK2 | 0.22 |
| Compound E | TRKA | 0.89 |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis and cell cycle arrest in cancer cells:
- Apoptosis Induction : Studies indicate that treatment with related compounds leads to increased apoptosis in cancer cell lines, suggesting that they may activate apoptotic pathways .
- Cell Cycle Arrest : Research has shown that these compounds can cause significant arrest during the G0–G1 phase of the cell cycle, indicating their potential to halt cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
Role of Sulfonamide and Thiazolone: The introduction of sulfonamide (9g) or thiazolone (5d) groups improves solubility and target engagement, whereas the ethanone group in the target compound may prioritize membrane permeability .
Dual Heterocyclic Systems : Compounds with fused furan-thiophene systems (e.g., target compound, 13b) show moderate-to-high antifungal activity due to enhanced π-π stacking with microbial enzymes .
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 1,4-dicarbonyl compounds with thiophene derivatives under acidic/basic conditions (e.g., using phosphorus pentasulfide as a sulfurizing agent) .
- Step 2 : Cyclization and dehydration to form the bipyrazole core, followed by functionalization with furan and phenyl groups .
- Optimization : Reaction temperature (60–80°C), solvent choice (acetic acid or ethanol), and catalyst selection (e.g., hydrazine hydrate for pyrazole ring closure) improve yields up to 70–85% .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1700 cm) and N–H bend (~1600 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 403.12 for CHNOS) .
Q. What preliminary biological activities are associated with this compound?
- Screening Data :
- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 64 µg/mL) via membrane disruption .
- Anticancer : IC values of 12–25 µM in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, attributed to apoptosis induction .
- Mechanistic Hypothesis : Thiophene and furan moieties enhance π-π stacking with cellular receptors, while the ethanone group facilitates hydrogen bonding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Computational Workflow :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C–S bond: 65 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox behavior .
- Molecular Docking : Docking into cyclooxygenase-2 (COX-2) or EGFR kinase reveals binding affinities (-9.2 to -10.5 kcal/mol), guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported synthetic yields or biological activities?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC 32 vs. 128 µg/mL for S. aureus) may arise from:
- Purity Variations : Use HPLC to ensure >95% purity and quantify impurities (e.g., unreacted hydrazine derivatives) .
- Assay Conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar, 18–24 hr incubation) to minimize variability .
Q. How can reaction intermediates be stabilized to improve scalability for preclinical studies?
- Challenges : Air-sensitive intermediates (e.g., dihydro-pyrazole precursors) degrade under oxidative conditions .
- Solutions :
- Use inert atmospheres (N/Ar) and low-temperature (-20°C) storage .
- Employ flow chemistry for continuous synthesis, reducing intermediate isolation steps .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure consistency .
- Data Validation : Cross-validate spectral data with X-ray crystallography (e.g., CCDC deposition for bond angles/lengths) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to confirm activity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
